1-(4-Nitrophenyl)piperazine
Overview
Description
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature. , which are known to interact with various receptors in the body.
Mode of Action
It’s known that phenylpiperazines interact with their targets by binding to the active sites of the receptors . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
One study suggests that nitrophenyl piperazine derivatives may have inhibitory effects on tyrosinase, an enzyme involved in the production of melanin .
Result of Action
Based on its potential inhibitory effects on tyrosinase , it could potentially affect melanin production, which could have implications for skin pigmentation.
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-(4-Nitrophenyl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For example, it has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition can have implications for conditions related to pigmentation. The compound interacts with the active site of tyrosinase, leading to a mixed inhibition mechanism . Additionally, this compound has been studied for its interactions with other enzymes and proteins, which can influence various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibitory effect on tyrosinase can impact melanin production in melanocytes, which are specialized cells responsible for pigment synthesis . Furthermore, this compound may affect other cellular processes by interacting with different biomolecules, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of certain enzymes, such as tyrosinase, where it can inhibit their activity . This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation or other factors . Long-term exposure to the compound can also lead to changes in cellular behavior and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within different cellular compartments . This distribution can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Preparation Methods
The preparation of UCB-35440 involves the formulation of the compound as nanocrystals to enhance its solubility and dissolution characteristics . Nanoparticles are prepared using high-pressure homogenization and are characterized in terms of size and morphology . The drug is a poorly water-soluble weak base, and its low oral bioavailability is largely due to poor absorption .
Chemical Reactions Analysis
UCB-35440 undergoes various chemical reactions, including inhibition of leukotriene B4 formation in human whole blood and reduction of polymorphonuclear cell infiltration in mouse models . It also inhibits histamine-stimulated bronchoconstriction and reduces skin inflammation in guinea pigs . Common reagents and conditions used in these reactions include the use of histamine H1 receptor antagonists and 5-lipoxygenase inhibitors .
Scientific Research Applications
UCB-35440 has several scientific research applications:
Comparison with Similar Compounds
UCB-35440 is unique due to its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor . Similar compounds include other histamine H1 receptor antagonists and 5-lipoxygenase inhibitors, such as:
Cetirizine: A histamine H1 receptor antagonist used to treat allergic reactions.
Zileuton: A 5-lipoxygenase inhibitor used to manage asthma.
UCB-35440 stands out due to its combined action on both histamine H1 receptors and 5-lipoxygenase, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJSRICSKDKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978310 | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-89-2 | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6269-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE8XST987K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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